2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)-N-(2-methoxyphenethyl)acetamide
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Description
2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)-N-(2-methoxyphenethyl)acetamide is a chemical compound with potential therapeutic applications. It is commonly referred to as FPYMA and belongs to the class of pyridazinylthioacetamides.
Scientific Research Applications
Antinociceptive Activity
- Compounds related to the queried chemical, specifically derivatives of 3(2H)-Pyridazinone, have been synthesized and tested for antinociceptive (pain-blocking) activity. These compounds, including variations with acetamide and propanamide groups, demonstrated significant antinociceptive effects, surpassing that of aspirin in some instances. The research also delved into the relationship between structural parameters and antinociceptive activity, revealing a close relationship between certain molecular connectivity indices and the compounds' effectiveness in pain modulation (Doğruer et al., 2000).
Radioligand Development for Imaging
- Another study focused on synthesizing a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, which are selective ligands for the translocator protein (18 kDa). These compounds, designed with a fluorine atom, allow for labeling with fluorine-18 for in vivo imaging using positron emission tomography (PET). This research is pivotal in the development of diagnostic tools for neurological and other disorders (Dollé et al., 2008).
Antiulcer Agents
- Research into pyridazinone derivatives has led to the synthesis of compounds with significant antisecretory activity, potentially acting as antiulcer agents. This includes the study of 2-phenyl-2-(3-pyridazinyl) thioacetamide derivatives, which showed promising results in rat models for their long-lasting and potent antisecretory properties (Yamada et al., 1981).
Anticancer Activity
- A novel fluoro-substituted Benzo[b]pyran compound has been synthesized and tested for anti-lung cancer activity. The compound and its derivatives demonstrated significant anticancer activity at low concentrations, highlighting the potential for the development of new anticancer drugs (Hammam et al., 2005).
properties
IUPAC Name |
2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl-N-[2-(2-methoxyphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2S/c1-27-19-5-3-2-4-16(19)12-13-23-20(26)14-28-21-11-10-18(24-25-21)15-6-8-17(22)9-7-15/h2-11H,12-14H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWKRPKQIGXKFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)-N-(2-methoxyphenethyl)acetamide |
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